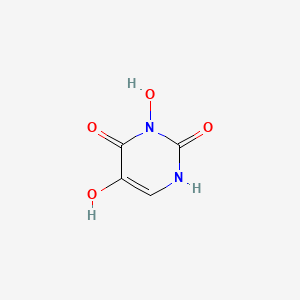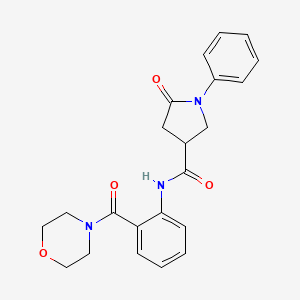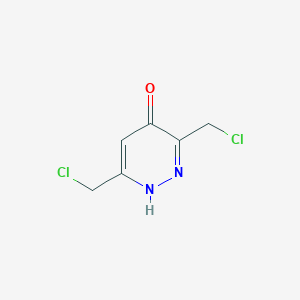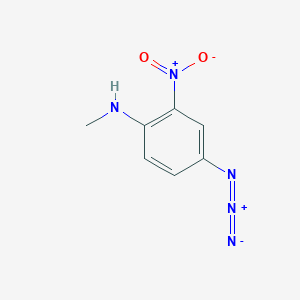
4-Azido-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7N5O2 It is a derivative of nitroaniline, characterized by the presence of an azido group (-N3) and a nitro group (-NO2) on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline derivatives. One common route includes:
Azidation: The substitution of a halogen (usually chlorine) with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The azido group can participate in click chemistry reactions, forming triazoles in the presence of alkynes and a copper catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium azide, dimethylformamide (DMF), copper(I) bromide.
Major Products:
Reduction: 4-Amino-N-methyl-2-nitroaniline.
Substitution: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-Azido-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development due to its ability to form bioactive triazole rings.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Azido-N-methyl-2-nitroaniline largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This process is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Comparison with Similar Compounds
4-Nitroaniline: Lacks the azido group, making it less versatile in click chemistry applications.
N-Methyl-4-nitroaniline: Similar structure but without the azido group, limiting its use in bioconjugation.
2-Nitroaniline: Positional isomer with different reactivity and applications.
Uniqueness: 4-Azido-N-methyl-2-nitroaniline stands out due to the presence of both azido and nitro groups, allowing it to participate in a wider range of chemical reactions, particularly in the synthesis of complex molecules through click chemistry.
Properties
CAS No. |
38873-74-4 |
|---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-azido-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7N5O2/c1-9-6-3-2-5(10-11-8)4-7(6)12(13)14/h2-4,9H,1H3 |
InChI Key |
YWGRKMPRYHXMNX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


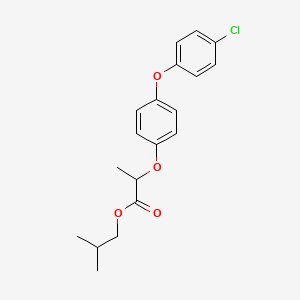
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
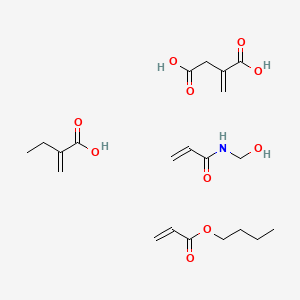
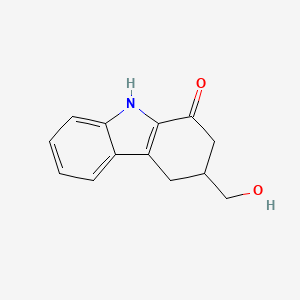
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
